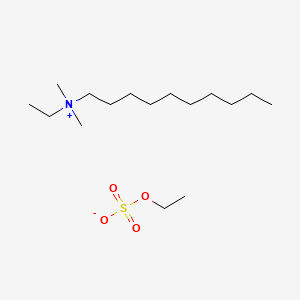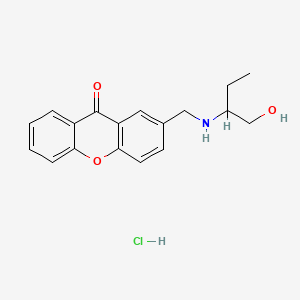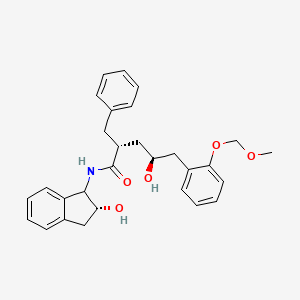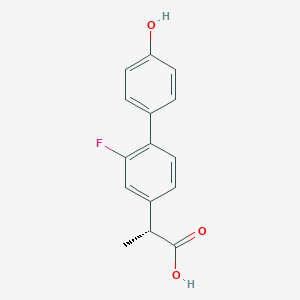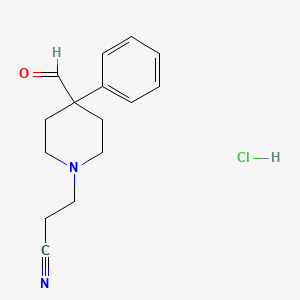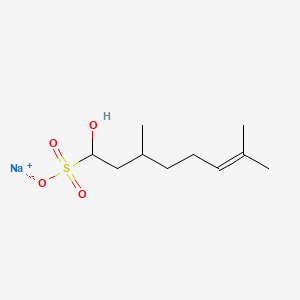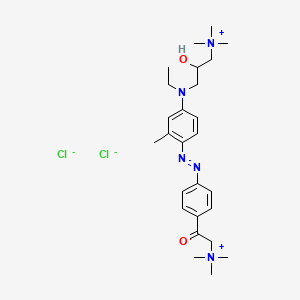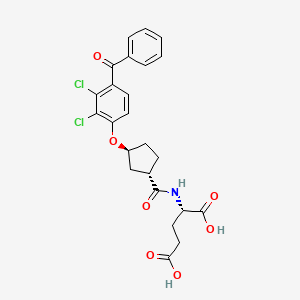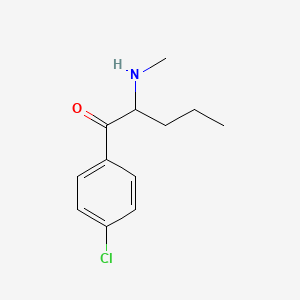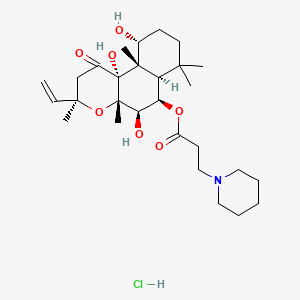
1H-Naphtho(2,1-b)pyran, 1-piperidinepropanoic acid, deriv.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Naphtho(2,1-b)pyran, 1-piperidinepropanoic acid, deriv. is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthopyran core fused with a piperidine and propanoic acid moiety, which contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho(2,1-b)pyran derivatives typically involves multicomponent reactions. One common method is the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives under catalytic conditions. For instance, using boron trifluoride etherate (BF3.OEt2) as a catalyst under solvent-free conditions can yield various naphthopyran derivatives efficiently .
Industrial Production Methods: Industrial production of these compounds often employs scalable and environmentally friendly methods. Solvent-free conditions and the use of microwave-assisted synthesis are popular due to their efficiency and reduced environmental impact. These methods allow for the rapid and high-yield production of naphthopyran derivatives.
化学反応の分析
Types of Reactions: 1H-Naphtho(2,1-b)pyran derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert naphthopyrans to their corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products: The major products of these reactions include quinones, dihydro derivatives, and various substituted naphthopyrans, depending on the specific reagents and conditions used.
科学的研究の応用
1H-Naphtho(2,1-b)pyran derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of 1H-Naphtho(2,1-b)pyran derivatives involves their interaction with specific molecular targets. For example, these compounds can inhibit enzymes like DNA topoisomerase II, which is crucial for DNA replication and cell division. By binding to the enzyme, they prevent it from functioning properly, leading to the inhibition of cell proliferation. Additionally, their photochromic properties are due to reversible structural changes upon exposure to light, which alter their optical characteristics.
類似化合物との比較
1H-Naphtho(2,1-b)pyran derivatives can be compared with other naphthopyran compounds, such as:
Naphtho(2,1-b)pyran-4-one: Known for its strong photochromic properties.
Naphtho(2,1-b)pyran-2,3-dione: Exhibits significant biological activity, including anticancer effects.
Naphtho(2,1-b)pyran-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-Naphtho(2,1-b)pyran, 1-piperidinepropanoic acid, deriv. lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other naphthopyran derivatives.
特性
CAS番号 |
115116-41-1 |
|---|---|
分子式 |
C28H46ClNO7 |
分子量 |
544.1 g/mol |
IUPAC名 |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C28H45NO7.ClH/c1-7-25(4)17-19(31)28(34)26(5)18(30)11-13-24(2,3)22(26)21(23(33)27(28,6)36-25)35-20(32)12-16-29-14-9-8-10-15-29;/h7,18,21-23,30,33-34H,1,8-17H2,2-6H3;1H/t18-,21-,22-,23-,25+,26-,27+,28-;/m1./s1 |
InChIキー |
UEZQAUSANWRYHE-AIBXSHGGSA-N |
異性体SMILES |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)O)OC(=O)CCN4CCCCC4)(C)C)O)C)O)C=C.Cl |
正規SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CCN4CCCCC4)C)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


